
methyl 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetato de metilo es un compuesto químico que pertenece a la clase de los derivados del triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un anillo de triazol sustituido con dos grupos fenilo y una porción de acetato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetato de metilo generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción de derivados de hidracina con cloruros de acilo para formar el anillo de triazol. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o acetonitrilo y catalizadores como trietilamina. La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del anillo de triazol.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetato de metilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden conducir a la producción a gran escala de este compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos o derivados hidroxilados correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, los tioles y los haluros pueden utilizarse en reacciones de sustitución en condiciones básicas o ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados con diferentes propiedades.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su anillo de triazol es un andamiaje versátil para el desarrollo de nuevas entidades químicas.
Biología: Los derivados del triazol, incluido este compuesto, han mostrado prometedoras actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas. Se están investigando por su posible uso en el desarrollo de fármacos.
Medicina: Las actividades biológicas del compuesto lo convierten en un candidato para el desarrollo de nuevos agentes terapéuticos. Se ha estudiado por su potencial para inhibir enzimas y vías específicas involucradas en los procesos de enfermedad.
Industria: En el campo de la ciencia de los materiales, los derivados del triazol se utilizan en el desarrollo de materiales avanzados con propiedades únicas, como inhibidores de la corrosión y aditivos poliméricos.
Mecanismo De Acción
El mecanismo de acción del 2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetato de metilo implica su interacción con objetivos moleculares específicos. El anillo de triazol puede formar enlaces de hidrógeno e interacciones π-π con proteínas diana, lo que lleva a la inhibición de su actividad. El compuesto también puede interactuar con enzimas involucradas en vías metabólicas, modulando así su función. Los objetivos moleculares y las vías exactas dependen de la actividad biológica específica que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Difenil-2-(1H-1,2,4-triazol-1-il)propan-1-ona: Este compuesto tiene una estructura de anillo de triazol similar, pero difiere en el patrón de sustitución.
1-(1,3-Difenilpropan-2-il)-1H-1,2,4-triazol: Otro derivado del triazol con un patrón de sustitución diferente.
1,4-Difenil-2-(1H-1,2,4-triazol-1-il)butano-1,4-diona: Este compuesto tiene una cadena de carbono más larga y diferentes grupos funcionales.
Singularidad
El 2-(3,5-difenil-1H-1,2,4-triazol-1-il)acetato de metilo es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
methyl 2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C17H15N3O2/c1-22-15(21)12-20-17(14-10-6-3-7-11-14)18-16(19-20)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Clave InChI |
SJOXDFASIUDCGE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
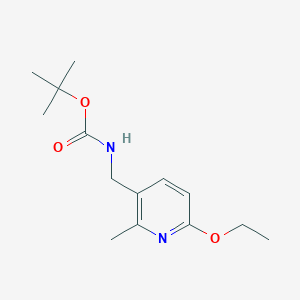

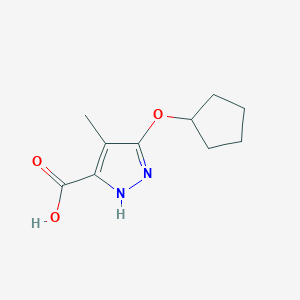

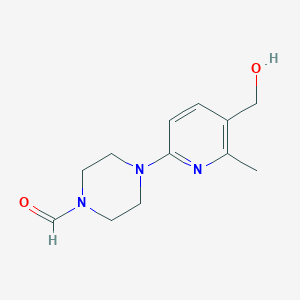
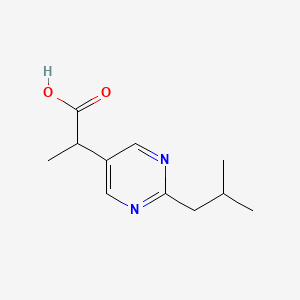
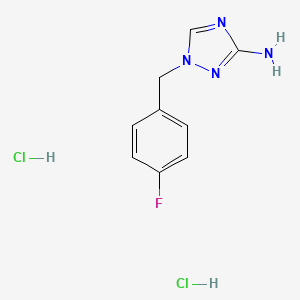
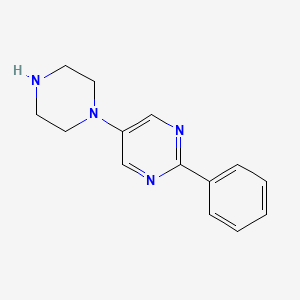
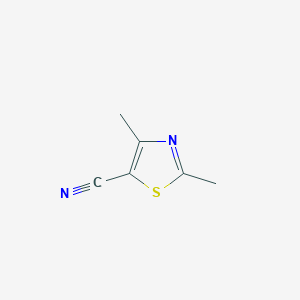
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)

